N,N-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-15(2)11-10-8-5-3-4-6-9(8)16-12(10)14-7-13-11/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMTYZDOKFYNPJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C3=C(CCCC3)SC2=NC=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine typically involves a multi-step process. One common method includes the Gewald reaction to synthesize the ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ring, followed by subsequent reactions to introduce the pyrimidine moiety . The reaction conditions often involve the use of solvents like ethanol and reagents such as hydrazine hydrate and potassium hydroxide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring purity, and implementing safety protocols for handling potentially hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the thieno ring or the pyrimidine moiety.
Substitution: Nucleophilic substitution reactions are common, particularly at the amino group or the thieno ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C12H14N2S
- Molecular Weight : 222.32 g/mol
Dopamine Receptor Modulation
Research has indicated that derivatives of N,N-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine serve as negative allosteric modulators of the dopamine D2 receptor. These compounds have been synthesized to explore their effects on dopamine signaling pathways, which are crucial in treating neurological disorders such as schizophrenia and Parkinson's disease.
Case Study: D2 Receptor Modulators
A study conducted on various analogues demonstrated that modifications at the 4-position of the pyrimidine ring significantly influenced their efficacy as modulators. For instance, the introduction of N,N-diethylamino groups enhanced negative cooperativity with dopamine efficacy (KB = 4.56 µM) .
Antiproliferative Activity
The compound has shown promise in inhibiting cancer cell proliferation. Research indicates that substituting certain atoms in the molecular structure can enhance its antiproliferative properties.
Table 1: Antiproliferative Potency of Derivatives
| Compound | IC50 (nM) | Mechanism of Action |
|---|---|---|
| Compound 1 | 50 | Microtubule depolymerization |
| Compound 2 | 9 | Inhibition of cell cycle progression |
| Compound 3 | 30 | Induction of apoptosis |
In a comparative study, one derivative was found to be seven times more potent than another lead compound in microtubule depolymerization assays .
Anti-Plasmodial Activity
Recent studies have evaluated the anti-plasmodial effects of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives against Plasmodium falciparum. The findings suggest that these compounds could serve as a basis for developing new antimalarial drugs.
Case Study: Anti-Plasmodial Evaluation
A series of synthesized derivatives were tested for their efficacy against malaria parasites. The results indicated that specific substitutions on the thieno[2,3-d]pyrimidine scaffold significantly improved anti-plasmodial activity .
Microtubule Dynamics
The structural attributes of this compound have been linked to alterations in microtubule dynamics. This is particularly relevant for cancer therapy where disrupting microtubule function can inhibit tumor growth.
Mechanism of Action
The mechanism of action of N,N-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine involves its interaction with microtubules, leading to their depolymerization. This disrupts cell division, making it a potent antiproliferative agent. Additionally, it can inhibit specific kinases, such as AKT1, which are involved in cell survival pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at the 4-Amino Position
Modifications to the N-substituents significantly alter physicochemical and biological properties:
Key Observations :
- Electron-Withdrawing Groups (e.g., 4-chlorophenyl in ) enhance antiproliferative activity, likely due to increased electrophilicity and DNA interaction.
- Bulkier Substituents (e.g., tert-butyl in ) modulate receptor binding, as seen in dopamine D2 receptor studies.
- Heteroaromatic Substituents (e.g., quinolin-8-yl in ) improve antiviral activity but reduce synthetic yields.
Core Structure Modifications
Imidazolidinedione-Fused Derivatives
The compound 1,3-bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione (C₂₃H₂₀N₆O₂S₂) introduces a 4,5-imidazolidinedione moiety, synthesized via cyclization with oxalyl chloride (66% yield, m.p. 298–299°C) . This modification increases molecular rigidity, evidenced by IR carbonyl stretches at 1752 cm⁻¹, and enhances thermal stability .
Tetrahydrobenzo[b]thiophene Derivatives
7-Phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine (C₁₆H₁₅N₃S) replaces the dimethylamine with a phenyl group, resulting in a higher melting point (252–253°C) and moderate antifungal activity .
Biological Activity
N,N-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its potential therapeutic applications. This compound is part of the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine family, which is known for its ability to act as microtubule-targeting agents and kinase inhibitors.
- Chemical Formula : C₁₂H₁₅N₃S
- CAS Number : 871807-58-8
- Molecular Weight : 233.33 g/mol
The synthesis of this compound typically involves multi-step processes including reactions like the Gewald reaction to form the thieno ring structure followed by subsequent modifications to introduce the pyrimidine moiety.
This compound has been shown to inhibit the activity of AKT1, a critical kinase involved in various cellular processes including cell proliferation and survival. By inhibiting AKT1, this compound can induce apoptosis in cancer cells and inhibit cell proliferation. Specifically, it has demonstrated significant effects in acute myeloid leukemia (AML) cells by triggering apoptotic pathways and disrupting cell cycle progression .
Antiproliferative Effects
Research indicates that this compound exhibits potent antiproliferative effects across various cancer cell lines. In studies involving the NCI-60 cancer cell line panel:
- IC50 Values : The compound showed IC50 values lower than 40 nM in several cancer types, indicating strong inhibition of cell growth.
- Microtubule Depolymerization : It was found to cause microtubule depolymerization at concentrations as low as 10 µM, with an EC50 of approximately 19 nM in specific cancer cell lines such as MDA-MB-435 .
In Vitro Studies
In vitro experiments have demonstrated that this compound significantly inhibits cell proliferation in various cancer types:
| Cell Line | IC50 (nM) | Effect |
|---|---|---|
| MDA-MB-435 | 9.0 | Strong antiproliferative effect |
| A549 (Lung Cancer) | ~10 | Significant growth inhibition |
| HCT116 (Colon Cancer) | <40 | Effective against drug-resistant cells |
In Vivo Studies
In vivo studies using xenograft models have shown that this compound can reduce tumor size significantly when administered at doses of 75 mg/kg three times a week. These results suggest its potential as an effective therapeutic agent for treating various cancers .
Structure–Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. Modifications in the thiophene and pyrimidine rings can enhance or diminish its potency against specific targets. For instance:
- Compounds with additional functional groups at the 4-position of the pyrimidine ring have shown improved potency against microtubule depolymerization compared to their unsubstituted counterparts.
Table: Comparison of Biological Activities
| Compound | IC50 (nM) | Mechanism |
|---|---|---|
| This compound | <40 | AKT1 inhibition |
| 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one | ~100 | Moderate microtubule targeting |
| 4-substituted derivatives | Varies | Enhanced activity depending on substitution |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N,N-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution at the C4 position of the pyrimidine core. For example, methylation of the primary amine precursor (e.g., compound 14 in ) using sodium hydride and iodomethane in DMF yields the N,N-dimethyl derivative with 57% yield after flash column chromatography . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Base choice : Strong bases (NaH) improve deprotonation efficiency.
- Purification : Flash column chromatography with ethyl acetate/hexane gradients ensures purity.
Q. How are structural confirmation techniques (NMR, IR, MS) applied to validate the target compound?
- Methodology :
- ¹H/¹³C NMR : Key signals include the dimethylamine protons (δ ~2.8–3.2 ppm, singlet) and aromatic protons in the thienopyrimidine core (δ ~7.5–8.5 ppm). For example, compound 13 in shows a singlet at δ 2.13 ppm for the isoxazole ring and δ 8.12 ppm for the pyrimidine proton .
- IR Spectroscopy : Absorptions at ~3450 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 328 for compound 9a in ) align with calculated molecular weights .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Substituent effects : The N,N-dimethyl group in compound 13 ( ) improves lipophilicity and membrane permeability, critical for microtubule-targeting anticancer activity . In contrast, bulkier substituents (e.g., tert-butyl in compound 9a , ) may hinder target binding .
- Bioisosteric replacement : Replacing the thieno ring with benzo analogues () alters anti-tubercular potency by modulating interactions with Mycobacterium tuberculosis enzymes .
Q. What experimental frameworks are used to resolve contradictions in biological activity data across studies?
- Methodology :
- Standardized assays : For cytotoxicity, the MTT assay ( ) ensures consistency in IC₅₀ values .
- Target validation : Conflicting results (e.g., anti-tubercular vs. anticancer activity) require orthogonal assays (e.g., enzyme inhibition vs. cell cycle analysis). For example, compound 13 ( ) was validated as a microtubule disruptor via tubulin polymerization assays .
Q. How can molecular docking and dynamics simulations predict binding modes to targets like EGFR or AKT1?
- Methodology :
- Docking : Software suites (MOE, Maestro) model interactions using AMBER99 force fields. For instance, compound 5c ( ) showed strong hydrogen bonding with EGFR’s ATP-binding pocket .
- MD simulations : Trajectories (e.g., 100 ns runs) assess stability of ligand-receptor complexes. Compound 4g () maintained stable interactions with tyrosinase’s active site copper ions .
Q. What strategies mitigate off-target effects in multi-functional derivatives?
- Methodology :
- Selectivity profiling : Kinase inhibition panels (e.g., 50-kinase assays) identify cross-reactivity risks.
- Proteomics : SILAC-based quantification ( ) distinguishes primary targets (e.g., AKT1 inhibition in AML) from secondary pathways .
Critical Analysis of Contradictory Evidence
- Anti-tubercular vs. Anticancer Mechanisms : While highlights anti-tubercular activity via non-replicative M. tuberculosis targeting attributes bioactivity to microtubule disruption in cancer cells . These discrepancies may arise from:
- Cell-type specificity : Prokaryotic vs. eukaryotic target accessibility.
- Assay endpoints : Bacterial viability vs. mitotic arrest metrics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
